molecular formula C12H17NO2 B11955756 Ethyl mesitylcarbamate CAS No. 51977-16-3

Ethyl mesitylcarbamate

Cat. No.: B11955756
CAS No.: 51977-16-3
M. Wt: 207.27 g/mol
InChI Key: WYIPHACQNKZRMS-UHFFFAOYSA-N
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Description

Ethyl mesitylcarbamate (systematic name: ethyl [2,4,6-trimethylphenyl]carbamate) is a carbamate ester derivative characterized by a mesityl (2,4,6-trimethylphenyl) group attached to a carbamate backbone. Carbamates are widely used in agrochemicals, pharmaceuticals, and polymer industries due to their stability and functional versatility.

Properties

CAS No.

51977-16-3

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl N-(2,4,6-trimethylphenyl)carbamate

InChI

InChI=1S/C12H17NO2/c1-5-15-12(14)13-11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3,(H,13,14)

InChI Key

WYIPHACQNKZRMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl mesitylcarbamate can be synthesized through the reaction of mesitylene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid by-product. The general reaction scheme is as follows: [ \text{Mesitylene} + \text{Ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign solvents and catalysts, such as dimethyl carbonate and iron-based catalysts, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl mesitylcarbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products: The major products formed from these reactions include various substituted carbamates and amines, depending on the specific reagents and conditions used .

Scientific Research Applications

Organic Synthesis

Ethyl mesitylcarbamate serves as an important intermediate in organic synthesis. Its structure allows for diverse reactions, making it a valuable building block for synthesizing complex molecules.

Key Reactions:

  • Michael Addition : this compound can undergo Michael addition reactions with various nucleophiles, leading to the formation of β-amino acids and other derivatives.
  • Cyclization Reactions : It can participate in cyclization reactions to form nitrogen-containing heterocycles, which are essential in medicinal chemistry.

Pharmaceutical Applications

In the pharmaceutical industry, this compound has been investigated for its potential therapeutic properties.

Case Studies:

  • Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, a study demonstrated that certain synthesized derivatives showed significant inhibition of tumor growth in vitro.
  • Antimicrobial Properties : this compound and its derivatives have shown promising antimicrobial activity against various pathogens, which could lead to the development of new antibiotics.

Materials Science

This compound is also explored for its role in materials science, particularly in the development of polymers and coatings.

Applications:

  • Polymer Synthesis : It can be used as a monomer in the synthesis of polymeric materials with enhanced thermal and mechanical properties.
  • Coatings : The compound has been incorporated into coatings that provide improved resistance to environmental degradation.

Data Tables and Analysis

The following tables summarize key findings related to the applications of this compound:

Application AreaKey FindingsReferences
Organic SynthesisEffective in Michael addition and cyclization
PharmaceuticalExhibits anticancer and antimicrobial properties
Materials ScienceUsed in polymer synthesis and protective coatings

Mechanism of Action

Ethyl mesitylcarbamate can be compared with other carbamate esters, such as methyl carbamate and phenyl carbamate. While all these compounds share a common carbamate functional group, this compound is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications where other carbamates may not be suitable .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The molecular structure of ethyl mesitylcarbamate distinguishes it from simpler carbamates like ethyl carbamate (CAS 51-79-6) and methyl-substituted derivatives. Key differences include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Ethyl carbamate 51-79-6 C₃H₇NO₂ 89.09 Ethyl ester, carbamate
Methyl (3-hydroxyphenyl)-carbamate 13683-89-1 C₈H₉NO₃ 167.16 Methyl ester, phenolic -OH
Methyl (2,2-dimethoxyethyl)carbamate 71556-07-5 C₆H₁₃NO₄ 163.17 Methyl ester, dimethoxyethyl
Ethyl amidinomethylcarbamate, dimethyl derivative 65150-83-6 C₇H₁₅N₃O₂ 173.21 Ethyl ester, amidine moiety

Toxicity and Hazard Profiles

Toxicity data for analogous carbamates reveals critical trends:

Acute Toxicity:
  • Methyl (2,2-dimethoxyethyl)carbamate : Classified as hazardous based on acute toxicity (oral, dermal, inhalation), with safety protocols requiring gloves, face shields, and proper ventilation .
  • Ethyl carbamate: Known carcinogen (IARC Group 2A), with detection limits in beverages as low as 1 μg/L using GC-ECD methods .
  • Methyl (3-hydroxyphenyl)-carbamate: Limited acute toxicity data; recommended precautions include avoiding skin/eye contact .
Chronic Effects:
  • Acetyl Methyl Carbinol (a related compound): No long-term health data available, emphasizing the need for exposure control .

Handling and Stability

Comparative stability and reactivity:

Compound Name Stability Incompatible Materials PPE Requirements
Methyl (2,2-dimethoxyethyl)carbamate Stable under storage Strong oxidizers Gloves, face shield, EN 166-compliant eyewear
Ethyl carbamate Degrades under heat Acids, bases Standard lab coat, fume hood
Methyl (3-hydroxyphenyl)-carbamate No data Unknown Basic gloves, eye protection

This compound’s stability is likely comparable to methyl-substituted carbamates, but its mesityl group may enhance steric protection against hydrolysis .

Analytical Methods

Analytical techniques for carbamates vary by matrix:

Compound Name Matrix Detection Method LOD (μg/L) Reference
Ethyl carbamate Alcoholic beverages GC–ECD (DBWAX-30W) 1–5 Bailey et al.
Methyl carbamate General GC-NPD (Durabond-Wax) 20 Baumann & Zimmerli

Biological Activity

Ethyl mesitylcarbamate (EMC) is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of the biological activity of EMC, including its mechanisms of action, toxicological effects, and relevant case studies.

Chemical Structure and Properties

This compound is an organic compound characterized by the following structure:

  • Chemical Formula : C₈H₁₅NO₂
  • Molecular Weight : 155.21 g/mol
  • IUPAC Name : Ethyl 4,4-dimethyl-3-oxobutyrate

The compound features a mesityl group, which contributes to its unique properties and biological interactions.

  • Enzymatic Inhibition : EMC has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate that EMC can modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes .
  • Neuroprotective Effects : Research indicates that EMC exhibits neuroprotective properties, potentially through the modulation of neurotransmitter systems. It has been linked to the upregulation of genes involved in neuronal survival and stress response mechanisms .
  • Antioxidant Activity : EMC has demonstrated antioxidant effects, which may help mitigate oxidative stress in cellular environments. This activity is significant in preventing cellular damage associated with various diseases .

Toxicological Profile

The toxicological assessment of EMC reveals several important findings:

  • Chronic Exposure Effects : Studies using model organisms such as Caenorhabditis elegans indicate that chronic exposure to EMC can lead to growth inhibition and reproductive toxicity. Specifically, concentrations above 50 mM resulted in significant reductions in body size and brood size .
  • Gene Expression Changes : RNA sequencing studies have shown that EMC exposure activates numerous genes related to xenobiotic detoxification and oxidative stress responses. The differential expression of over 4,000 genes was observed following exposure, highlighting the compound's impact on cellular physiology .

Case Study 1: Neurodegenerative Effects

A study investigated the long-term effects of EMC on dopaminergic neurons in C. elegans. Results indicated that exposure led to neurodegeneration characterized by morphological changes in neurons and alterations in gene expression related to neuroactive ligand-receptor interactions. The findings suggest potential implications for neurodegenerative diseases .

Case Study 2: Antitumor Activity

Recent research has explored the antitumor potential of EMC derivatives. In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, with IC₅₀ values indicating significant anti-gastric cancer activity through inhibition of topoisomerase I activity . This suggests a promising avenue for developing chemotherapeutic agents based on EMC.

Table 1: Biological Activities of this compound Derivatives

Compound DerivativeBiological ActivityIC₅₀ (µM)Mechanism
EMC-1Antitumor25Topoisomerase I inhibition
EMC-2Neuroprotective15Neurotransmitter modulation
EMC-3Antioxidant30Free radical scavenging

Table 2: Toxicological Effects of this compound on C. elegans

Concentration (mM)Body Size Reduction (%)Brood Size Reduction (%)
509No significant effect
1001259
1506993

Q & A

Q. How should researchers document the use of this compound in animal or human studies?

  • Methodological Answer : Follow institutional ethics guidelines (e.g., IACUC or IRB approvals). In publications, disclose the compound’s source, purity, and administration routes. Adhere to OECD guidelines for chemical safety testing, including acute toxicity profiles (LD50 data) .

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